1-(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)-2-(2-chlorophenyl)ethanone
Description
Properties
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yloxy)piperidin-1-yl]-2-(2-chlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c21-16-6-2-1-5-14(16)13-19(24)23-11-9-15(10-12-23)25-20-22-17-7-3-4-8-18(17)26-20/h1-8,15H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHILIYSUVMTMKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3O2)C(=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)-2-(2-chlorophenyl)ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 345.81 g/mol. The structure features a benzo[d]oxazole moiety linked to a piperidine ring, which is essential for its biological interactions.
Research indicates that this compound may function primarily as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission in the nervous system. Inhibition of AChE can lead to increased levels of acetylcholine, enhancing cholinergic signaling, which is particularly relevant in the treatment of cognitive disorders such as Alzheimer's disease.
Enzyme Inhibition Studies
A study conducted on related oxazolone derivatives revealed significant inhibitory activity against human AChE. The results highlighted that certain structural modifications could enhance inhibitory potency. For instance, compounds with specific substituents on the benzylidene ring exhibited varying degrees of inhibition at concentrations of 100 µM and 300 µM, with one compound showing up to 61.27% inhibition at 100 µM and further increasing at higher concentrations .
| Compound | Inhibition at 100 µM (%) | Inhibition at 300 µM (%) |
|---|---|---|
| Compound 1 | 61.27 | High |
| Compound 2 | Moderate | Moderate |
| Compound 3 | Inactive | Moderate |
| Compound 4 | Weak | Less than Compound 3 |
Case Studies
- Neuroprotective Effects : A study investigating the neuroprotective effects of similar compounds indicated that they could mitigate neuronal damage induced by oxidative stress in vitro. The presence of the benzo[d]oxazole group was suggested to play a crucial role in this protective mechanism.
- Cognitive Enhancement : Another research focused on the cognitive-enhancing properties associated with AChE inhibitors. The findings suggested that compounds structurally similar to 1-(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)-2-(2-chlorophenyl)ethanone could improve memory retention in animal models, correlating with their AChE inhibitory activity .
Pharmacological Evaluation
Pharmacological evaluations have shown that this compound exhibits a favorable profile concerning Lipinski's Rule of Five, indicating good drug-like properties. These evaluations include:
- Solubility : Adequate solubility in physiological conditions.
- Permeability : High permeability across biological membranes.
- Metabolic Stability : Resistance to rapid metabolic degradation.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and pharmacological features of the target compound and related derivatives:
Key Structural Differences and Implications
Heterocyclic Core Modifications: Benzo[d]oxazole vs. Benzo[d]isoxazole: The 6-fluorobenzo[d]isoxazole derivative () introduces fluorine, enhancing electronegativity and metabolic stability compared to the non-fluorinated oxazole . Benzothiazole vs.
Substituent Variations: 2-Chlorophenyl vs. 4-Chlorophenyl: The position of the chlorine atom (ortho vs. para) affects steric hindrance and electronic effects. The spiro compound () with a 4-chlorophenyl group may exhibit distinct conformational behavior . Sulfanyl vs. Ethanone Linkers: The sulfanyl group in introduces a sulfur atom, which may alter redox properties or binding kinetics compared to the ethanone group .
Piperidine vs. Piperazine :
Spectroscopic Characterization
- 1H-NMR and 13C-NMR :
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 364.8 for the target compound) align with calculated masses, as seen in analogous derivatives () .
Preparation Methods
Cyclization of 2-Aminophenol Precursors
Benzo[d]oxazol-2-ol is synthesized via cyclocondensation of 2-aminophenol with chlorinating agents. In a representative procedure, 2-aminophenol reacts with chloropropionyl chloride in dry benzene, yielding 5-amino-2-(4-chlorobenzyl)-benzo[d]oxazole. Alternative routes employ o-chlorobenzonitrile in nucleophilic additions with cyclopropyl formate esters, followed by acidic hydrolysis to generate ketone intermediates.
Critical Parameter :
- Solvent choice (dry benzene vs. dichloromethane) impacts reaction efficiency, with dichloromethane enabling higher yields (83.97%) in chlorination steps.
Functionalization of Piperidine via Mitsunobu Coupling
Ether Bond Formation
The hydroxyl group of 4-hydroxypiperidine is coupled to benzo[d]oxazol-2-ol using Mitsunobu conditions. In a protocol adapted from MenA inhibitor synthesis, diisopropyl azodicarboxylate (DIAD) and tributylphosphine mediate the reaction, forming 4-(Benzo[d]oxazol-2-yloxy)piperidine with 75–85% yield.
Optimization Insight :
- Excess DIAD (1.5 equiv.) mitigates side reactions, while anhydrous tetrahydrofuran (THF) enhances reagent solubility.
Chlorination and Epoxidation Considerations
Chlorination of Cyclopropyl Ketones
Adapting methods from oxirane synthesis, 2-(2-chlorophenyl)-1-cyclopropylethanone is treated with sulfonyl chloride (1.5 equiv.) in dichloromethane, achieving 89.17% purity (GC analysis). Elevated temperatures (30°C) accelerate reaction completion within 10 hours.
Scalability Note :
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Gas chromatography (GC) with flame ionization detection reveals ≥95% purity under optimized chlorination conditions.
Comparative Evaluation of Synthetic Routes
| Parameter | Nucleophilic Substitution | Acylation |
|---|---|---|
| Yield (%) | 80.51 | 65 |
| Reaction Time (h) | 12 | 8 |
| Byproduct Formation | <5% | 15–20% |
| Scalability | Excellent | Moderate |
Nucleophilic substitution emerges as the superior method due to higher yields and simpler purification.
Industrial Feasibility and Process Optimization
Solvent Recycling
Dichloromethane recovery via distillation reduces costs by 40% in large-scale runs.
Catalytic Improvements
Switching from homogeneous (Cs2CO3) to heterogeneous bases (Amberlyst A26) enables catalyst reuse across 5 cycles without yield loss.
Q & A
Basic: What are the key synthesis steps for 1-(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)-2-(2-chlorophenyl)ethanone, and how is reaction progress monitored?
The synthesis typically involves multi-step reactions, including:
- Thioether/ether bond formation : Coupling benzoxazole derivatives with piperidine intermediates under controlled conditions (e.g., inert atmosphere, solvents like DMF/DMSO) .
- Functional group introduction : Chlorophenyl groups are introduced via nucleophilic substitution or Friedel-Crafts acylation .
- Purification : Chromatography (TLC, HPLC) or recrystallization ensures high purity .
Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, while NMR and HPLC validate intermediate and final product integrity .
Basic: Which spectroscopic techniques confirm the structural integrity of this compound?
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks (e.g., benzoxazole aromatic protons at δ 7.2–8.1 ppm) .
- FTIR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, benzoxazole C-N vibrations) .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z calculated for CHClNO) .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in coupling steps .
- Catalysts : Palladium-based catalysts improve cross-coupling efficiency in heterocyclic ring formation .
- Temperature control : Stepwise heating (e.g., 60–80°C for thioether formation) minimizes side reactions .
- Design of Experiments (DoE) : Statistical optimization of variables (time, concentration) maximizes yield .
Advanced: How can solubility challenges in biological assays be addressed?
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .
- Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) temporarily .
- Nanoformulation : Liposomal encapsulation enhances aqueous dispersion and bioavailability .
Advanced: How to resolve contradictions in reported biological activity data?
- Orthogonal assays : Validate target inhibition (e.g., kinase assays) alongside cell-based viability tests .
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., chlorophenyl vs. fluorophenyl) to isolate critical pharmacophores .
- Computational docking : Predict binding modes to explain discrepancies in IC values .
Advanced: What computational methods predict binding affinity for target proteins?
- Molecular dynamics (MD) simulations : Assess ligand-protein stability over time (e.g., RMSD analysis) .
- Free energy perturbation (FEP) : Quantify binding energy changes for structural analogs .
- Pharmacophore modeling : Identify essential interaction motifs (e.g., hydrogen bonds with kinase active sites) .
Basic: What chemical properties influence the compound’s reactivity?
- Electrophilic benzoxazole : Susceptible to nucleophilic attack at the oxazole oxygen .
- Chlorophenyl group : Electron-withdrawing effect enhances stability of the ketone moiety .
- Piperidine ring : Basic nitrogen participates in salt formation, improving solubility in acidic media .
Advanced: How to design SAR studies for analogs with improved potency?
- Core modifications : Replace benzoxazole with benzothiazole to assess heterocycle impact .
- Substituent variation : Test halogenated (Cl, F) vs. alkyl (CH) groups on the phenyl ring .
- Bioisosteric replacement : Substitute piperidine with morpholine to alter pharmacokinetics .
Basic: What stability considerations are critical during storage?
- Light sensitivity : Store in amber vials to prevent photodegradation of the benzoxazole moiety .
- Moisture control : Use desiccants to avoid hydrolysis of the ketone group .
- Temperature : Long-term storage at –20°C minimizes thermal decomposition .
Advanced: How to analyze impurities in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
